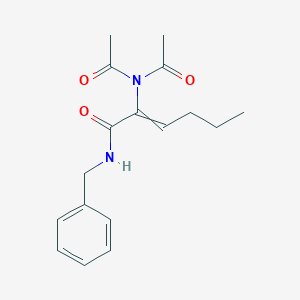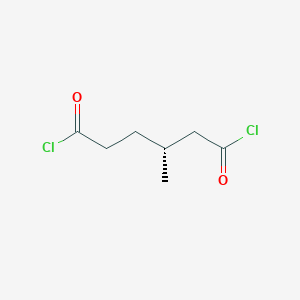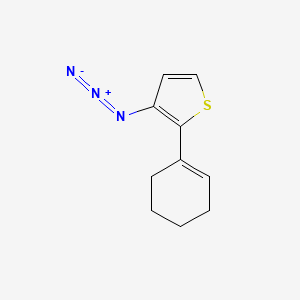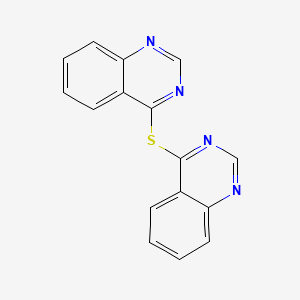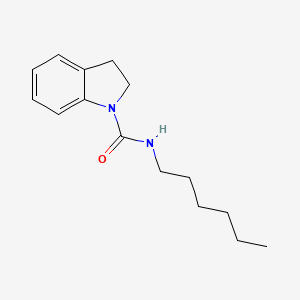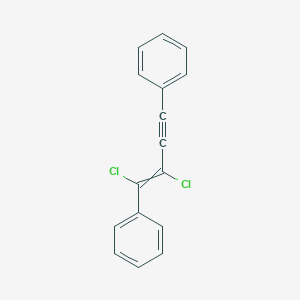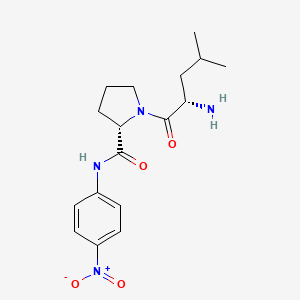![molecular formula C14H9N5O4 B14382275 6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione CAS No. 88606-31-9](/img/structure/B14382275.png)
6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione typically involves the reaction of 5-nitroquinoline-8-amine with pyridine-2,3-dione in the presence of a suitable hydrazine derivative. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
類似化合物との比較
Similar Compounds
Uniqueness
6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity towards certain molecular targets, making it a valuable compound for further research and development.
特性
CAS番号 |
88606-31-9 |
|---|---|
分子式 |
C14H9N5O4 |
分子量 |
311.25 g/mol |
IUPAC名 |
3-hydroxy-6-[(5-nitroquinolin-8-yl)diazenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C14H9N5O4/c20-11-5-6-12(16-14(11)21)18-17-9-3-4-10(19(22)23)8-2-1-7-15-13(8)9/h1-7,20H,(H,16,21) |
InChIキー |
DAYODAZBJNEIOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)N=NC3=CC=C(C(=O)N3)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


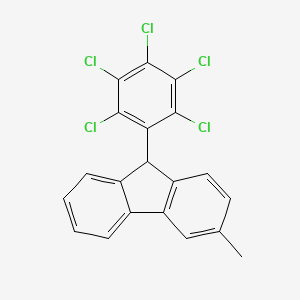
![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)

![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
